molecular formula C11H7BrF3N B11719702 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B11719702
M. Wt: 290.08 g/mol
InChI Key: BNDFGHDMMLWMQD-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination . The reaction conditions often require acid catalysis and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The bromine atom may also participate in halogen bonding, further stabilizing its interactions with target molecules .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline exhibits unique reactivity due to the position of the bromine and trifluoromethyl groups. This positioning can influence its electronic properties and steric effects, making it a versatile compound for various synthetic applications. Its unique structure also contributes to its distinct biological activities, setting it apart from other similar quinoline derivatives .

Properties

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

4-bromo-3-methyl-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3

InChI Key

BNDFGHDMMLWMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1Br)C=CC=C2C(F)(F)F

Origin of Product

United States

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